molecular formula C18H30N2O4 B13748641 N-tert-butylprop-2-enamide;1-ethenylpyrrolidin-2-one;ethyl prop-2-enoate CAS No. 31229-87-5

N-tert-butylprop-2-enamide;1-ethenylpyrrolidin-2-one;ethyl prop-2-enoate

Katalognummer: B13748641
CAS-Nummer: 31229-87-5
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: VVTOARNCGOCHDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propenoic acid, ethyl ester, polymer with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone is a complex polymeric compound. This compound is synthesized through the polymerization of 2-propenoic acid, ethyl ester with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone. It is known for its unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, ethyl ester, polymer with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone involves the polymerization of the monomers under controlled conditions. The reaction typically requires a radical initiator to start the polymerization process. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired polymer structure and properties.

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale polymerization reactors. The monomers are mixed in precise ratios and subjected to polymerization conditions in the presence of a radical initiator. The polymerization process is monitored to ensure consistency and quality of the final product. The polymer is then purified and processed into various forms for different applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propenoic acid, ethyl ester, polymer with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the polymer’s properties by reducing specific functional groups.

    Substitution: The polymer can participate in substitution reactions, where certain functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized polymer derivatives, while substitution reactions can introduce new functional groups into the polymer structure.

Wissenschaftliche Forschungsanwendungen

2-Propenoic acid, ethyl ester, polymer with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone has a wide range of scientific research applications, including:

    Chemistry: The polymer is used as a precursor for the synthesis of various chemical compounds and materials.

    Biology: It is employed in the development of biomaterials and drug delivery systems.

    Medicine: The polymer is used in the formulation of medical devices and pharmaceutical products.

    Industry: It finds applications in coatings, adhesives, and other industrial products.

Wirkmechanismus

The mechanism of action of 2-Propenoic acid, ethyl ester, polymer with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The polymer can interact with biological molecules, such as proteins and nucleic acids, leading to various biological effects. The exact mechanism depends on the specific application and the molecular structure of the polymer.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Propenoic acid, methyl ester: A similar compound with a methyl ester group instead of an ethyl ester group.

    N-(1,1-dimethylethyl)-2-propenamide: A monomer used in the synthesis of the polymer.

    1-ethenyl-2-pyrrolidinone: Another monomer used in the polymerization process.

Uniqueness

2-Propenoic acid, ethyl ester, polymer with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone is unique due to its specific combination of monomers, which imparts distinct properties and functionalities. This uniqueness makes it suitable for a wide range of applications, from industrial to biomedical fields.

Eigenschaften

CAS-Nummer

31229-87-5

Molekularformel

C18H30N2O4

Molekulargewicht

338.4 g/mol

IUPAC-Name

N-tert-butylprop-2-enamide;1-ethenylpyrrolidin-2-one;ethyl prop-2-enoate

InChI

InChI=1S/C7H13NO.C6H9NO.C5H8O2/c1-5-6(9)8-7(2,3)4;1-2-7-5-3-4-6(7)8;1-3-5(6)7-4-2/h5H,1H2,2-4H3,(H,8,9);2H,1,3-5H2;3H,1,4H2,2H3

InChI-Schlüssel

VVTOARNCGOCHDA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C=C.CC(C)(C)NC(=O)C=C.C=CN1CCCC1=O

Verwandte CAS-Nummern

31229-87-5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.